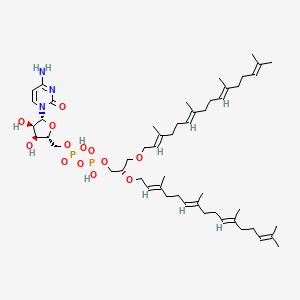

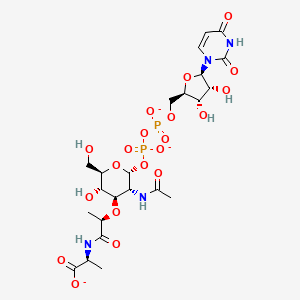

UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is a UDP-N-acetylmuramoyl-L-alaninate(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramoyl-L-alanine.

科学的研究の応用

Biosynthetic Pathway and Enzyme Mechanism

UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is involved in the biosynthesis of bacterial peptidoglycan, an essential component of the bacterial cell wall. It is specifically recognized and processed by enzymes like Mur ligases. Studies have delved into the detailed mechanisms of these enzymes, revealing their structural and functional intricacies:

MurD Ligase Mechanism : MurD, a bacterial enzyme, catalyzes the incorporation of D-glutamate into UDP-N-acetyl-muramoyl-L-alanine (UMA), forming part of the bacterial peptidoglycan biosynthetic pathway. Detailed quantum mechanical/molecular mechanical (QM/MM) modeling approaches have elucidated the formation of a tetrahedral reaction intermediate, crucial for the enzyme's function (Perdih, Hodošček, & Šolmajer, 2009).

Inhibitor Study of MurC : MurC, another enzyme in the same pathway, has been targeted for antibacterial drug development. Benzofuran acyl-sulfonamides have been identified as potential inhibitors, with studies focusing on their binding and inhibition mechanisms, providing insights into the enzyme's functionality and potential drug development pathways (Ehmann, Demeritt, Hull, & Fisher, 2004).

Enzyme Structure and Function Analysis : The crystal structures of enzymes like MurC in complex with substrates such as UDP-N-acetylmuramic acid (UNAM) have been solved, offering insights into substrate binding sites and enzyme functionality, which are pivotal for understanding the bacterial cell wall biosynthesis pathway (Mol, Brooun, Dougan, Hilgers, Tari, Wijnands, Knuth, McRee, & Swanson, 2003).

Cell Wall Recycling and Biosynthesis Studies

Research has also focused on the recycling and biosynthesis of bacterial cell walls, utilizing UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) as a critical intermediate:

Peptidoglycan (PG) Recycling and Biosynthesis : Studies have developed robust chemoenzymatic synthesis methods for functionalized N-Acetyl Muramic Acids. These compounds, when modified at the UDP NAM intermediate stage, can be used to tag and manipulate the PG backbone via metabolic incorporation, offering a pathway to explore fundamental questions surrounding PG's role in immunology and microbiology (DeMeester, Liang, Jensen, Jones, D'Ambrosio, Scinto, Zhou, & Grimes, 2018).

Functional Characterization of Mutated Enzymes : Research has also delved into understanding how mutations in enzymes like MurC affect the recognition and binding to L-alanine, providing insights into the enzyme's specificity and potential implications for drug resistance and development (Kurokawa, Nishida, Ishibashi, Mizumura, Ueno, Yutsudo, Maki, Murakami, & Sekimizu, 2007).

特性

製品名 |

UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) |

|---|---|

分子式 |

C23H33N4O20P2-3 |

分子量 |

747.5 g/mol |

IUPAC名 |

(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoate |

InChI |

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/p-3/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |

InChIキー |

NTMMCWJNQNKACG-KBKUWGQMSA-K |

異性体SMILES |

C[C@@H](C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

正規SMILES |

CC(C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

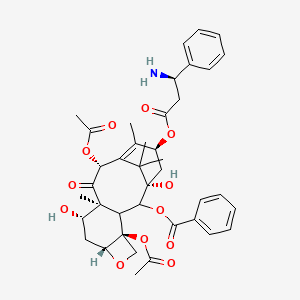

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。